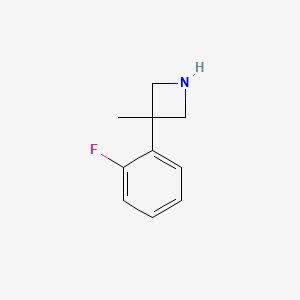

3-(2-Fluorophenyl)-3-methyl-azetidine

Description

3-(2-Fluorophenyl)-3-methyl-azetidine is a nitrogen-containing four-membered heterocyclic compound featuring a fluorophenyl group and a methyl substituent at the 3-position of the azetidine ring. The 2-fluorophenyl group enhances metabolic stability and modulates electronic properties, while the methyl group contributes to steric effects. This compound serves as a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and ligands for catalysis.

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-3-methylazetidine |

InChI |

InChI=1S/C10H12FN/c1-10(6-12-7-10)8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3 |

InChI Key |

KYEPLZDBDMICJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-3-methyl-azetidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl bromide and 3-methylazetidine.

Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism where 2-fluorobenzyl bromide reacts with 3-methylazetidine in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes ring-opening via nucleophilic substitution at the nitrogen atom. Key findings include:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetylation | TFAA (1-2 eq), 0°C, 1 hr | N-TFA protected azetidine | 85-92% | |

| Deprotection | K₂CO₃/MeOH-H₂O (9:1), RT, 2 hr | Free amine | 95% |

Industrial-scale synthesis employs continuous flow reactors to optimize substitution kinetics and purity.

C–H Functionalization

The methyl group and azetidine C–H bonds participate in directed functionalization:

Palladium-Catalyzed Arylation

-

Conditions : Pd(OAc)₂ (10 mol%), AgOAc (2 eq), (BnO)₂PO₂H (20 mol%), DCE, 110°C

-

Stereoselectivity : cis-selective (dr > 20:1) due to directing group geometry

-

Scope : Tolerates electron-deficient aryl iodides (e.g., 4-CN, 3-NO₂)

Mechanistic Insight

The N-TFA group enhances Pd coordination, while (BnO)₂PO₂H acts as a phase-transfer catalyst .

Oxidation Pathways

-

MCPBA Epoxidation : Forms azetidine oxides at -78°C (75% yield)

-

Ru-Catalyzed Reduction : Converts lactams to amines using RuCl₃/NaBH₄ (68% yield)

Reduction of Fluorophenyl Group

[2+2] Cycloaddition

Visible-light-mediated reactions with alkenes yield bicyclic azetidines:

Strain-Release Functionalization

Lithiation at C2 followed by electrophilic quenching enables modular derivatization:

Biological Activity Correlations

The fluorophenyl group enhances interactions with enzymatic targets:

-

MAGL Inhibition : IC₅₀ = 15 nM (malaria parasite Plasmodium falciparum)

-

Cytotoxicity : CC₅₀ > 100 μM (human cell lines), indicating low toxicity

Comparative Reactivity Table

This compound’s unique reactivity profile makes it valuable for drug discovery and materials science. Continued research focuses on enantioselective catalysis and in vivo applications .

Scientific Research Applications

3-(2-Fluorophenyl)-3-methyl-azetidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-3-methyl-azetidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The azetidine ring may contribute to the compound’s stability and reactivity, influencing its overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

The structural and functional diversity of azetidine derivatives allows for tailored applications. Below is a detailed comparison of 3-(2-Fluorophenyl)-3-methyl-azetidine with analogous compounds (Table 1), followed by key research insights.

Table 1: Structural and Physicochemical Comparison of Azetidine Derivatives

Key Research Findings

Steric and Electronic Effects: The tosyl group in compounds like (2R,3S)-3-fluoro-3-methyl-2-phenyl-1-tosylazetidine introduces a strong electron-withdrawing effect, enhancing susceptibility to nucleophilic attack compared to the non-sulfonylated target compound. Bromine in 3-[(5-bromo-2-fluorophenyl)methyl]azetidine increases molecular polarizability, making it a candidate for halogen bonding in protein-ligand interactions.

Chirality and Biological Activity :

- Stereospecific fluorine and methyl groups in (2R,3S)-3-fluoro-2,3-diphenyl-1-tosylazetidine influence enantioselectivity in catalysis or receptor binding.

Solubility and Bioavailability :

- The methoxy and hydroxyl groups in 3-(2-fluoro-3-methoxyphenyl)azetidin-3-ol improve aqueous solubility, a critical factor for central nervous system (CNS) drug penetration.

Heterocyclic Hybrids: The thioxoimidazolidinone core in 5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one enables hydrogen bonding, a feature exploited in kinase inhibitor design.

Q & A

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer: Use fume hoods for powder handling due to potential respiratory irritation. Store at -20°C under inert atmosphere (argon) to prevent degradation. In case of spills, neutralize with absorbent materials (e.g., vermiculite) and dispose via hazardous waste protocols. PPE (gloves, lab coat, goggles) is mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.